6-Amino-4-bromo-3-chloro-2-fluorobenzamide
Description
6-Amino-4-bromo-3-chloro-2-fluorobenzamide is a halogenated benzamide derivative characterized by multiple substitutions on the aromatic ring. Its molecular formula is C₇H₅BrClFN₂O, with a molecular weight of 277.48 g/mol. The compound features a benzamide backbone substituted with amino, bromo, chloro, and fluoro groups at positions 6, 4, 3, and 2, respectively.
Properties
Molecular Formula |
C7H5BrClFN2O |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
6-amino-4-bromo-3-chloro-2-fluorobenzamide |
InChI |
InChI=1S/C7H5BrClFN2O/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H2,12,13) |
InChI Key |
XKYUOMGDAJGTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-3-chloro-2-fluorobenzamide typically involves multiple steps, starting with the bromination, chlorination, and fluorination of benzamide. These reactions require specific conditions, such as the use of brominating agents (e.g., bromine), chlorinating agents (e.g., chlorine gas), and fluorinating agents (e.g., xenon difluoride). The amino group is introduced through amination reactions, often using ammonia or primary amines under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-bromo-3-chloro-2-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-Amino-4-bromo-3-chloro-2-fluorobenzamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential bioactive properties. It has shown promise in modulating biological pathways and interacting with various biomolecules.
Medicine: The medicinal applications of this compound are being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial processes.
Mechanism of Action
The mechanism by which 6-Amino-4-bromo-3-chloro-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the halogen substituents enhance its reactivity and binding affinity. The compound may modulate signaling pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A critical analysis of 6-amino-4-bromo-3-chloro-2-fluorobenzamide relative to analogous halogenated benzamides and heterocyclic compounds is provided below.
2.1. Halogen Substitution Patterns
The compound’s reactivity and physicochemical properties are heavily influenced by its unique halogen substitution pattern. For example:
- Electrophilicity : The electron-withdrawing effects of Br, Cl, and F substituents enhance the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions at the para and ortho positions. This contrasts with 6-bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃, MW 208.44), where the pyrimidine ring’s nitrogen atoms alter electronic distribution, reducing electrophilic reactivity compared to benzamides .
- In contrast, simpler analogs like 4-bromo-2-fluorobenzamide (C₇H₅BrFNO) lack the amino and chloro groups, resulting in lower steric constraints and higher solubility in polar solvents .
2.2. Thermal and Crystallographic Properties
Such methods have achieved average absolute deviations of 2.4 kcal/mol for atomization energies in similar systems, suggesting reliability for modeling .
Crystallographic analysis using software like SHELX and ORTEP-III (employed for small-molecule refinement) would reveal packing efficiency and intermolecular interactions. For instance, the chloro and fluoro substituents may engage in halogen bonding, a feature less pronounced in non-halogenated analogs like 4-aminobenzamide .
Data Tables
| Property | This compound | 6-Bromo-2-chloropyrimidin-4-amine | 4-Aminobenzamide |
|---|---|---|---|
| Molecular Formula | C₇H₅BrClFN₂O | C₄H₃BrClN₃ | C₇H₆N₂O |
| Molecular Weight (g/mol) | 277.48 | 208.44 | 134.13 |
| Halogen Substituents | Br, Cl, F | Br, Cl | None |
| Key Functional Group | Amide, Amino | Pyrimidine, Amino | Amide, Amino |
| Potential Applications | Medicinal chemistry, Materials science | Kinase inhibitors | Intermediate in organic synthesis |
Biological Activity
6-Amino-4-bromo-3-chloro-2-fluorobenzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
This compound is characterized by the following structural features:
- Molecular Formula : C7H6BrClF2N2O
- Molecular Weight : 257.49 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts primarily as an inhibitor of mutant Ras proteins, particularly the G12C mutant. This inhibition is crucial for disrupting oncogenic signaling pathways that contribute to cancer cell proliferation and survival .
Antitumor Effects
In vitro studies have shown that this compound exhibits significant antitumor activity. It has been tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis. For instance, one study reported that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in breast cancer cell lines .
Inhibition of Kinase Activity
This compound has also been evaluated for its ability to inhibit specific kinases involved in tumor growth. In assays measuring RET kinase activity, this compound showed moderate to high potency, suggesting its potential as a lead compound for developing RET inhibitors .
Case Studies
Pharmacological Profile
The pharmacological profile of this compound includes:
- Target Proteins : G12C mutant Ras, RET kinase.
- Efficacy : Exhibits antitumor properties across multiple cancer types.
- Safety Profile : Initial studies indicate manageable toxicity levels; however, further research is needed to fully understand the safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
